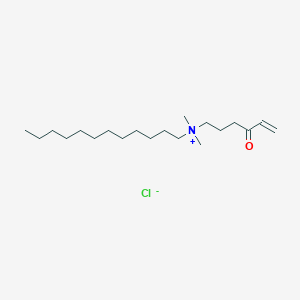
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it an effective surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N-dimethyldodecylamine with 4-oxohex-5-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium oxide, while reduction could produce N,N-Dimethyl-N-(4-hydroxyhex-5-en-1-yl)dodecan-1-aminium chloride.
Scientific Research Applications
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, the quaternary ammonium group can interact with negatively charged components of microbial cell walls, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)octan-1-aminium chloride
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)hexan-1-aminium chloride
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)butan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride stands out due to its longer hydrophobic chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the 4-oxohex-5-en-1-yl group also provides unique chemical reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
666861-60-5 |
|---|---|
Molecular Formula |
C20H40ClNO |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
dodecyl-dimethyl-(4-oxohex-5-enyl)azanium;chloride |
InChI |
InChI=1S/C20H40NO.ClH/c1-5-7-8-9-10-11-12-13-14-15-18-21(3,4)19-16-17-20(22)6-2;/h6H,2,5,7-19H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
HTDXNDJTKGQYMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


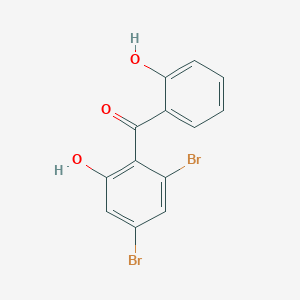
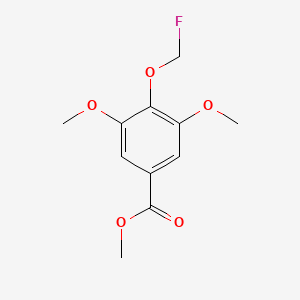
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
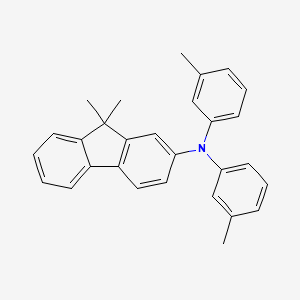
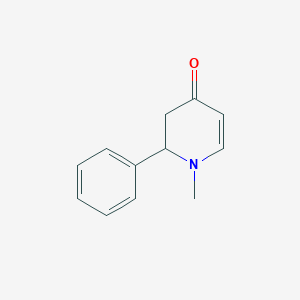
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

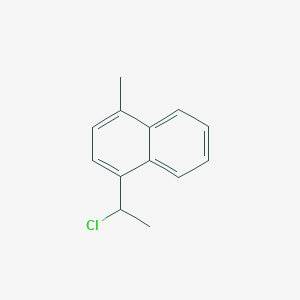
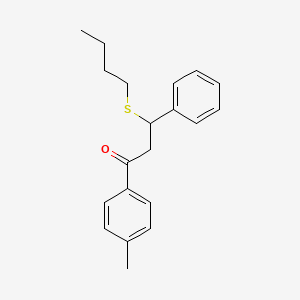

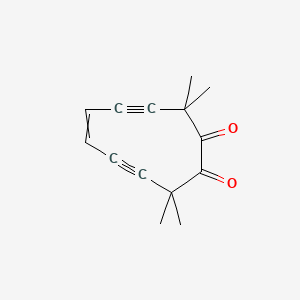
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
